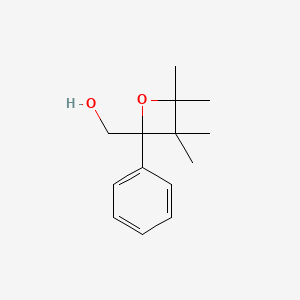![molecular formula C21H19NO3S B14579055 4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1'-biphenyl CAS No. 61167-00-8](/img/structure/B14579055.png)
4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes a nitro group, a propylsulfanyl group, and a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1’-biphenyl typically involves multiple steps, including nucleophilic aromatic substitution and Suzuki–Miyaura coupling reactions. The nucleophilic aromatic substitution reaction is facilitated by the presence of electron-withdrawing groups such as the nitro group, which activates the aromatic ring towards nucleophilic attack . The Suzuki–Miyaura coupling is a widely used method for forming carbon-carbon bonds and involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
While specific industrial production methods for 4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1’-biphenyl are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride, while nucleophilic substitutions may involve strong bases like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives depending on the substituents introduced.
Scientific Research Applications
4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1’-biphenyl involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The nitro group can participate in redox reactions, while the propylsulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl ether derivatives: Compounds with similar nitro and ether functionalities.
Biphenyl derivatives: Compounds with a biphenyl backbone but different substituents.
Properties
CAS No. |
61167-00-8 |
|---|---|
Molecular Formula |
C21H19NO3S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-nitro-4-(4-phenylphenoxy)-2-propylsulfanylbenzene |
InChI |
InChI=1S/C21H19NO3S/c1-2-14-26-21-15-19(12-13-20(21)22(23)24)25-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13,15H,2,14H2,1H3 |
InChI Key |
OKRLWGUBXHSEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-[4-[2,2-difluoro-1-(trifluoromethyl)vinyl]phenyl]benzene](/img/structure/B14578976.png)
![3,5-Dichloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14578983.png)
![1-{1-[2-(7-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14578987.png)
![1-{4-[(5-Bromopentyl)oxy]phenyl}ethan-1-one](/img/structure/B14578993.png)
![(4-{[4-(Chloromethanesulfonyl)-2-nitrophenyl]sulfanyl}phenoxy)acetic acid](/img/structure/B14579000.png)




![1-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)oxy]propane-1,3-diol](/img/structure/B14579038.png)

![Benzenamine, N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B14579047.png)


